molecular formula C8H16N2O2 B2748490 Isopropyl piperazine-1-carboxylate CAS No. 37038-26-9

Isopropyl piperazine-1-carboxylate

Cat. No.: B2748490
CAS No.: 37038-26-9
M. Wt: 172.228
InChI Key: DLYGUJAHHVIIMA-UHFFFAOYSA-N
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Description

Isopropyl piperazine-1-carboxylate is an organic compound with the CAS Number: 37038-26-9 . It has a molecular weight of 172.23 and its IUPAC name is isopropyl 1-piperazinecarboxylate . It is stored in a dark place, sealed in dry, at 2-8°C . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of piperazine derivatives has been discussed in various studies . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H16N2O2 . The InChI Code for the compound is 1S/C8H16N2O2/c1-7(2)12-8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound’s refractive index is n20/D 1.4710 (lit.) .

Scientific Research Applications

1. Obesity Treatment

Isopropyl piperazine-1-carboxylate derivatives have been explored as potential treatments for obesity. A specific compound in this category, identified as isopropyl carboxamide, demonstrated significant activity as a cholecystokinin 1 receptor (CCK1R) agonist. This activity was evident in a mouse overnight food intake reduction assay, indicating its potential in obesity management (Berger et al., 2008).

2. Diabetes Research

This compound derivatives have been studied for their role in managing type 2 diabetes. A specific derivative, characterized for its instability in rodent plasma, was part of a series of compounds being optimized for G protein-coupled receptor 119 agonism, which is relevant in diabetes treatment (Sharma et al., 2011).

3. Anticancer Research

A novel alkylated piperazine derivative, isolated from the leaves of Arum palaestinum Boiss., has demonstrated significant cytotoxicity against cultured tumor cell lines in vitro. This finding suggests the potential application of this compound derivatives in cancer treatment (El-Desouky et al., 2007).

4. Medicinal Chemistry

This compound has been utilized in the synthesis of diverse piperazine derivatives, which are important scaffolds in medicinal chemistry. These compounds have been created using a visible-light-promoted decarboxylative annulation protocol, highlighting the versatility of this compound in drug development (Gueret et al., 2020).

5. Neuroprotection Research

Piperazine-1-carboxamidine, a derivative of piperazine-1-carboxylate, has shown neuroprotective properties in both in vitro and in vivo models. This compound, when tested in a hypoxic-ischemic brain damage model in rat pups, elevated cortical agmatine levels and showed protection of hippocampal layers, suggesting its potential as a neuroprotective agent (Piletz et al., 2013).

6. Antimicrobial Research

Compounds based on this compound have been investigated for their antimicrobial properties. For instance, derivatives have been screened for inhibition of Mycobacterium tuberculosis DNA gyrase, an enzyme crucial for the bacterium's survival. This research suggests a potential role in developing new antimicrobial agents (Reddy et al., 2014).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Piperazine-containing drugs have been approved by the Food and Drug Administration between January 2011 and June 2023 . The synthetic methodologies used to prepare these compounds in discovery and process chemistry are being reviewed, indicating ongoing interest in this class of compounds .

Biochemical Analysis

Biochemical Properties

Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the position of the piperazine moiety in the molecule and the therapeutic class of the compound .

Cellular Effects

For instance, a novel piperazine compound has been found to induce apoptosis in cancer cells, suggesting that Isopropyl piperazine-1-carboxylate may have similar effects .

Molecular Mechanism

Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and has a molecular weight of 172.23 .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not well-documented. Piperazine derivatives are generally well-tolerated in animals. In dogs and cats, single oral doses of ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

Piperazine derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound is a liquid at room temperature , suggesting that it could be transported and distributed within cells and tissues in a manner similar to other liquid compounds.

Subcellular Localization

Given the diverse roles and interactions of piperazine derivatives, it is possible that this compound could be localized to various subcellular compartments or organelles .

Properties

IUPAC Name

propan-2-yl piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(2)12-8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYGUJAHHVIIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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